Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-
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Overview
Description
Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 3rd position of the pyridopyrazine ring.
Preparation Methods
The synthesis of Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful and versatile technique for constructing a variety of heterocyclic compounds. In this method, bromo-substituted pyridopyrazines are synthesized from corresponding 1,2-diamino and 1,2-diketone compounds, followed by postcondensation modification using arylboronic acids in the presence of palladium catalysts .
Chemical Reactions Analysis
Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include arylboronic acids and palladium catalysts.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form aryl-substituted derivatives. .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . Additionally, its photophysical properties make it useful in materials science applications, where it can harvest triplet excited states and convert them into emissive singlet excitons through reverse intersystem crossing (rISC) .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- can be compared with other similar compounds, such as:
Pyrido[3,4-b]pyrazines: These compounds have a similar pyridopyrazine core but differ in the position of the nitrogen atoms within the ring.
The uniqueness of Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
58914-17-3 |
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Molecular Formula |
C13H8BrN3 |
Molecular Weight |
286.13 g/mol |
IUPAC Name |
7-bromo-3-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H8BrN3/c14-10-6-11-13(16-7-10)17-12(8-15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CKDNNWVCYDRJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
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